Cas no 2137881-83-3 (3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine)
![3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/2137881-83-3x500.png)
3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- 3-methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
- 2137881-83-3
- EN300-700943
- 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine
-
- インチ: 1S/C10H13N3O/c1-5(2)8-4-7(11)9-6(3)13-14-10(9)12-8/h4-5H,1-3H3,(H2,11,12)
- InChIKey: QYJDMHJQUPVTPM-UHFFFAOYSA-N
- ほほえんだ: O1C2C(C(C)=N1)=C(C=C(C(C)C)N=2)N
計算された属性
- せいみつぶんしりょう: 191.105862047g/mol
- どういたいしつりょう: 191.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-700943-1.0g |
3-methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine |
2137881-83-3 | 1g |
$0.0 | 2023-06-07 |
3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine 関連文献
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3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amineに関する追加情報
Introduction to 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine (CAS No. 2137881-83-3)
3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine, identified by the CAS number 2137881-83-3, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the oxazolopyridine class, a scaffold known for its broad spectrum of biological activities and potential therapeutic applications. The unique arrangement of nitrogen and oxygen atoms in its core structure imparts distinct electronic and steric properties, making it a promising candidate for further investigation in drug discovery.
The chemical structure of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine features a fused oxazole and pyridine ring system, which is a common motif in bioactive molecules. The presence of a methyl group at the 3-position and an isopropyl substituent at the 6-position introduces additional functionalization possibilities, allowing for diverse derivatization strategies. Such structural features are often exploited to modulate binding interactions with biological targets, enhancing efficacy and selectivity.
In recent years, there has been growing interest in oxazolopyridine derivatives due to their demonstrated pharmacological properties. Studies have highlighted their potential in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The compound’s ability to interact with multiple biological pathways makes it an attractive scaffold for developing novel therapeutic agents. Researchers have been particularly intrigued by its potential to inhibit key enzymes and receptors involved in disease progression.
One of the most compelling aspects of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine is its structural versatility. The oxazolopyridine core can be modified at multiple positions to fine-tune its pharmacological profile. For instance, substitutions at the 4-amino group or the 5-hydroxy position of the oxazole ring can significantly alter its biological activity. This flexibility has enabled chemists to design derivatives with enhanced potency and reduced toxicity.
Recent computational studies have provided insights into the binding modes of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine with target proteins. These studies suggest that the compound can effectively engage with key residues in enzyme active sites, leading to potent inhibition. Additionally, molecular dynamics simulations have revealed that the compound exhibits favorable solubility and stability properties, which are crucial for its formulation as an active pharmaceutical ingredient (API).
The synthesis of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine presents both challenges and opportunities. While traditional synthetic routes have been established for oxazolopyridine derivatives, optimizing yield and purity remains a key focus. Advances in catalytic methods and green chemistry principles have opened new avenues for more efficient synthesis. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the heterocyclic core with high precision.
Preclinical studies have begun to explore the pharmacological potential of 3-Methyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridin-4-amine in various disease models. Initial findings suggest that it exhibits significant anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory cascades. Furthermore, its ability to interfere with viral replication has been observed in cell-based assays, making it a candidate for antiviral therapies.
The development of novel drug candidates requires rigorous safety evaluation. Toxicological studies on 3-Methyl-6-(propan-2-y l)-[1 , 2 ]ox azo lo [5 , 4 - b ]py ridin - 4 - ami ne have been conducted to assess its potential side effects. Preliminary results indicate that it demonstrates good tolerability at therapeutic doses but may exhibit some mild hepatotoxicity at higher concentrations. These findings are crucial for guiding future formulation strategies and dosing regimens.
The future prospects of 3-Methyl - 6 - ( propan - 2 - yl ) - [ 1 , 2 ]ox azo lo [ 5 , 4 - b ]py ridin - 4 - ami ne are promising as ongoing research continues to uncover its full therapeutic potential. Collaborative efforts between chemists and biologists are essential for translating laboratory findings into clinical applications. By leveraging cutting-edge technologies such as high-throughput screening and structure-based drug design, researchers aim to accelerate the development pipeline for this promising compound.
In conclusion,3-Methyl - 6 - ( propan - 2 - yl ) - [ 1 , 2 ]ox azo lo [ 5 , 4 - b ]py ridin - 4 - ami ne (CAS No. 2137881 -83 -3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a valuable asset in the search for novel therapeutics. As research progresses,this compound is poised to play a pivotal role in addressing unmet medical needs across multiple therapeutic domains.
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